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Cat. No.: B1329474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Phthalimidopropionaldehyde is a chemical compound that incorporates both a phthalimide

and an aldehyde functional group. The phthalimide moiety, a bicyclic aromatic structure, is a

well-known pharmacophore found in various therapeutic agents, notably for its anti-

inflammatory and immunomodulatory properties. The aldehyde group is a reactive functional

group that can participate in a variety of chemical transformations, making it a useful

intermediate in organic synthesis. This technical guide provides a comprehensive overview of

the structural features, analytical characterization, and potential biological relevance of 3-
Phthalimidopropionaldehyde.

Structural Features
3-Phthalimidopropionaldehyde, with the IUPAC name 3-(1,3-dioxoisoindol-2-yl)propanal,

possesses a distinct molecular architecture that dictates its chemical behavior and potential

biological activity.[1]

Core Structure and Functional Groups
The molecule consists of a phthalimide group connected to a propionaldehyde chain via a

nitrogen atom. The key functional groups are:
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Phthalimide Group: A planar, aromatic isoindole-1,3-dione structure. This group is known for

its ability to engage in various non-covalent interactions and is a common building block in

medicinal chemistry.

Aldehyde Group (-CHO): A terminal carbonyl group that is highly susceptible to nucleophilic

attack and oxidation-reduction reactions.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Phthalimidopropionaldehyde is

presented in the table below.

Property Value Reference

Chemical Formula C₁₁H₉NO₃ [1]

Molecular Weight 203.19 g/mol [1]

Appearance White solid

SMILES O=CCCn1c(=O)c2ccccc2c1=O

Hydrogen Bond Donors 0 [1]

Hydrogen Bond Acceptors 3 [1]

Analytical Characterization
The structural elucidation and purity assessment of 3-Phthalimidopropionaldehyde are

typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a

molecule.

The proton NMR spectrum of 3-Phthalimidopropionaldehyde is expected to show distinct

signals corresponding to the aromatic protons of the phthalimide ring and the aliphatic protons

of the propionaldehyde chain.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1329474?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11703134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11703134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11703134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11703134/
https://www.benchchem.com/product/b1329474?utm_src=pdf-body
https://www.benchchem.com/product/b1329474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~9.8 t 1H
Aldehydic proton

(CHO)

~7.8-7.9 m 4H
Aromatic protons

(Phthalimide)

~3.9 t 2H -N-CH₂-

~2.9 dt 2H -CH₂-CHO

Note: Predicted chemical shifts and multiplicities are based on the analysis of similar

structures. Actual values may vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum provides information about the different carbon environments in

the molecule.

Chemical Shift (δ) (ppm) Assignment

~200 Aldehydic Carbonyl (C=O)

~168 Imide Carbonyl (C=O)

~134 Aromatic Quaternary Carbon

~132 Aromatic CH

~123 Aromatic CH

~45 -CH₂-CHO

~35 -N-CH₂-

Note: Predicted chemical shifts are based on the analysis of similar structures.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~2820, ~2720 Medium C-H stretch (aldehyde)

~1770, ~1710 Strong
C=O stretch (imide,

asymmetric and symmetric)

~1725 Strong C=O stretch (aldehyde)

~1600, ~1470 Medium C=C stretch (aromatic)

~1390 Medium C-N stretch (imide)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum is

expected to show a molecular ion peak and characteristic fragment ions.

m/z Proposed Fragment

203 [M]⁺

174 [M-CHO]⁺

160 [M-C₂H₃O]⁺

148 [Phthalimide]⁺

130

104

76

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are

generalized protocols and may require optimization for specific instrumentation and sample

characteristics.
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NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 3-Phthalimidopropionaldehyde in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16-64

Relaxation Delay: 1-2 s

Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Pulse Sequence: Proton-decoupled pulse sequence

Number of Scans: 1024 or more

Relaxation Delay: 2-5 s

Spectral Width: 0 to 220 ppm

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters:

Spectrometer: FTIR spectrometer

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mass Spectrometry (GC-MS)
Sample Preparation:

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane,

ethyl acetate).

The concentration should be in the range of 10-100 µg/mL.

Instrument Parameters:

Gas Chromatograph:

Column: Standard non-polar column (e.g., DB-5ms)

Injection Mode: Split or splitless

Injector Temperature: 250 °C

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: 40-450 amu

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source Temperature: 230 °C

Biological Context and Signaling Pathways
Phthalimide derivatives have been extensively studied for their anti-inflammatory properties.

One of the key signaling pathways implicated in inflammation is the Toll-like receptor 4 (TLR4)

pathway. While the specific activity of 3-Phthalimidopropionaldehyde on this pathway has not

been extensively reported, its structural similarity to other anti-inflammatory phthalimides

suggests it may act as a modulator of this pathway.

Proposed Mechanism of Action: TLR4 Signaling
Inhibition
The TLR4 signaling cascade is initiated by the binding of lipopolysaccharide (LPS), a

component of Gram-negative bacteria. This leads to the activation of downstream signaling

molecules, ultimately resulting in the production of pro-inflammatory cytokines. Phthalimide-

containing compounds have been shown to interfere with this pathway, potentially by inhibiting

key protein-protein interactions or enzymatic activities.
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Analysis

Start: Culture Macrophages
(e.g., RAW 264.7)

Seed cells in a multi-well plate

Pre-treat cells with varying concentrations of
3-Phthalimidopropionaldehyde

Stimulate cells with LPS (1 µg/mL)

Incubate for 24 hours

Collect cell supernatant

Measure Nitric Oxide (NO) production
(Griess Assay)

Measure Pro-inflammatory Cytokine levels
(ELISA for TNF-α, IL-6)

End: Determine IC₅₀ and
assess anti-inflammatory activity

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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